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molecular formula C12H14FN3 B8717024 1-(Cyanomethyl)-4-(2-fluorophenyl)piperazine

1-(Cyanomethyl)-4-(2-fluorophenyl)piperazine

Cat. No. B8717024
M. Wt: 219.26 g/mol
InChI Key: PFUDTJHWRKGPOE-UHFFFAOYSA-N
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Patent
US04703120

Procedure details

1-(Cyanomethyl)-4-(2-fluorophenyl)piperazine (9.0 g, 41.0 mmol) was added in portions to a suspension of LiAlH4 (2.34 g, 61.6 mmol) in diethyl ether (200 ml) over 1/2 hour. The mixture was heated to reflux for 5 hours. Water (3 ml) was slowly added to the mixture, followed by a 15% solution of sodium hydroxide in water (3 ml) and water (9 ml). The inorganic solids were removed by filtration, and the filtrate was dried over MgSO4. The solvent was removed in vacuo to give the product (16.76 g, 70% yield) as an amber oil which slowly crystallized to a colorless solid, mp 108°-112° C. IR (KBr) 1502 cm-1 ; mass spectrum m/z 224 (MH+); 1H NMR (CDCl3) δ1.38 (s, 2H, NH2), 2.33-3.23 (m, 12H, NCH2), 6.80-7.06 (m, 4 H, Ph-H).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
9 mL
Type
solvent
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Six
Yield
70%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[F:16])[CH2:6][CH2:5]1)#[N:2].[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+]>C(OCC)C.O>[NH2:2][CH2:1][CH2:3][N:4]1[CH2:5][CH2:6][N:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[F:16])[CH2:8][CH2:9]1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(#N)CN1CCN(CC1)C1=C(C=CC=C1)F
Name
Quantity
2.34 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The inorganic solids were removed by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCCN1CCN(CC1)C1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 16.76 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 183.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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